Ethyl 2-(3-chlorophenyl)-2-oxoacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-chlorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORWOAPLLYVOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374498 | |
| Record name | ethyl 2-(3-chlorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62123-73-3 | |
| Record name | ethyl 2-(3-chlorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-chlorobenzoylformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways
Nucleophilic Addition Reactions at the Carbonyl Group
The α-keto group in Ethyl 2-(3-chlorophenyl)-2-oxoacetate is highly susceptible to nucleophilic attack. Organometallic reagents, such as Grignard reagents, readily add to this carbonyl carbon. For instance, the reaction with a Grignard reagent (R-MgX) would proceed via a nucleophilic addition mechanism to yield a tertiary alcohol after acidic workup. The presence of the adjacent ester group can influence the reaction, and chelation control may play a role in the stereochemical outcome of such additions.
The general mechanism involves the attack of the nucleophilic alkyl or aryl group from the Grignard reagent on the electrophilic keto-carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent protonation furnishes the corresponding α-hydroxy-α-substituted ester.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
| Organometallic | Phenylmagnesium bromide | Ethyl 2-(3-chlorophenyl)-2-hydroxy-2-phenylacetate |
| Hydride | Sodium borohydride | Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate |
Condensation Reactions with Amines and Alcohols
Condensation reactions are a cornerstone of the reactivity of this compound. researchgate.net These reactions involve the combination of two molecules with the elimination of a small molecule, typically water. researchgate.net
With primary amines, the α-keto group undergoes condensation to form an imine. For example, reaction with aniline would yield the corresponding N-phenyl imine derivative. If hydrazine or its derivatives are used, the corresponding hydrazone is formed. This reaction is fundamental for creating precursors for further cyclization reactions.
Reactions with alcohols, typically under acidic or basic catalysis, can lead to transesterification, where the ethyl group of the ester is exchanged for another alkyl or aryl group from the reacting alcohol.
Table 2: Condensation Reaction Products
| Reactant | Product Functional Group | Example Product |
| Primary Amine (e.g., Aniline) | Imine | Ethyl 2-(3-chlorophenyl)-2-(phenylimino)acetate |
| Hydrazine Hydrate | Hydrazone | Ethyl 2-(3-chlorophenyl)-2-hydrazonoacetate |
| Methanol (under acid catalysis) | Transesterified Ester | Mthis compound |
Decarboxylation Pathways and Conditions
Direct decarboxylation of this compound is not a typical reaction pathway. However, the corresponding carboxylic acid, 2-(3-chlorophenyl)-2-oxoacetic acid, which can be obtained via hydrolysis of the ester, can undergo decarboxylation under certain conditions.
Oxidative decarboxylation of related 2-aryl carboxylic acids has been achieved using reagents like (diacetoxyiodo)benzene with a catalytic amount of sodium azide, yielding the corresponding aryl aldehyde (3-chlorobenzaldehyde in this case). ekb.eg This process is advantageous due to its mild reaction conditions and short reaction times. ekb.eg Another approach involves metal-catalyzed oxidative decarboxylation, for instance, using copper catalysts in the presence of an oxidant, which can also convert arylacetic acids to their respective aldehydes or ketones. sapub.org
Cyclization Reactions for Heterocyclic Compound Formation
This compound is a valuable substrate for the synthesis of a variety of heterocyclic compounds. Its dicarbonyl functionality allows for cyclocondensation reactions with binucleophilic reagents.
The synthesis of pyridothiadiazine derivatives can be envisioned through the reaction of this compound with a suitable binucleophile like thiocarbohydrazide. The initial step would be the condensation of the keto group with one of the amino groups of thiocarbohydrazide to form a thiocarbohydrazone intermediate. Subsequent intramolecular cyclization, involving the remaining hydrazinyl nitrogen and the ester functionality, followed by dehydration and loss of ethanol, would lead to the formation of the pyridothiadiazine ring system. The precise regiochemistry of the final product would depend on the reaction conditions and the cyclization pathway favored.
Azetidine derivatives, specifically 2-azetidinones (β-lactams), can be synthesized from this compound through a multi-step sequence. A common strategy involves the initial formation of a Schiff base (imine) by reacting the α-ketoester with a primary amine. This is followed by a [2+2] cycloaddition reaction with a ketene or a ketene equivalent. For example, the Staudinger synthesis would involve the reaction of the imine with a ketene generated in situ from an acyl chloride (like chloroacetyl chloride) and a tertiary base (e.g., triethylamine). ambeed.com This cycloaddition forms the four-membered azetidine ring. ambeed.comrsc.org
An alternative pathway begins with the conversion of the ester to a hydrazide, which is then condensed with an aldehyde to form a hydrazone (a type of Schiff base). This intermediate can then be cyclized with chloroacetyl chloride in the presence of a base to yield N-amino-azetidinone derivatives.
The reaction of this compound with ortho-phenylenediamines is a classic and efficient method for the synthesis of quinoxalinone derivatives, known as the Hinsberg quinoxaline synthesis. In this reaction, the 1,2-diamine undergoes a double condensation with the 1,2-dicarbonyl system of the α-ketoester.
The reaction typically proceeds by initial condensation of one of the amino groups of the diamine with the keto group of this compound to form an enamine or imine intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the ester carbonyl. Subsequent elimination of ethanol and aromatization leads to the formation of a 3-(3-chlorophenyl)quinoxalin-2(1H)-one. This method is highly versatile and allows for the synthesis of a wide array of substituted quinoxalinone derivatives by varying the substituents on the phenylenediamine starting material.
Table 3: Summary of Cyclization Reactions
| Heterocycle | Key Reagent(s) | General Reaction Type |
| Pyridothiadiazine | Thiocarbohydrazide | Cyclocondensation |
| Azetidine | Primary Amine, Chloroacetyl Chloride, Base | Schiff Base Formation followed by [2+2] Cycloaddition |
| Quinoxalinone | o-Phenylenediamine | Hinsberg Cyclocondensation |
Thienopyrimidine Derivatives
The synthesis of thienopyrimidine derivatives from this compound can be strategically achieved through a multicomponent approach, most notably via the Gewald reaction to form a key intermediate. nih.govorganic-chemistry.org Thienopyrimidines are a class of fused heterocyclic compounds with significant biological and pharmacological relevance. mdpi.comnih.gov
The general strategy involves two main stages:
Formation of a 2-Aminothiophene Intermediate: The Gewald reaction is a one-pot synthesis that constructs a polysubstituted 2-aminothiophene ring. nih.gov In this context, the ketone moiety of this compound serves as the carbonyl component. The reaction proceeds by condensing the ketoester with an α-cyanoester (such as ethyl cyanoacetate or malononitrile) in the presence of elemental sulfur and a base (e.g., morpholine (B109124) or triethylamine). nih.govnih.gov The first step is typically a Knoevenagel condensation between the ketone and the active methylene (B1212753) compound, followed by the addition of sulfur and subsequent cyclization to yield the highly functionalized 2-aminothiophene. nih.gov
Cyclization to the Thienopyrimidine Core: The resulting 2-aminothiophene, which bears an amino group and an ester group in adjacent positions, is the direct precursor to the thienopyrimidine system. nih.gov The pyrimidine (B1678525) ring is annulated onto the thiophene ring by reacting this intermediate with a suitable one-carbon synthon. Common methods include:
Heating with formamide, which provides the two nitrogen atoms and one carbon atom needed to close the pyrimidine ring, yielding a thieno[2,3-d]pyrimidin-4(3H)-one derivative. mdpi.comtandfonline.com
Reaction with isothiocyanates to form a thiourea intermediate, which can then be cyclized under basic conditions (e.g., alcoholic KOH) to produce 2-thioxothieno[2,3-d]pyrimidin-4(3H)-ones. mdpi.comnih.gov
This pathway highlights the utility of this compound as a building block for complex heterocyclic systems.
Pyrrolidinone Derivatives
While direct, single-step syntheses of pyrrolidinone derivatives from α-ketoesters are not as prevalent as other transformations, a logical synthetic pathway can be constructed based on the reactivity of the functional groups in this compound. The strategy involves the initial formation of an α-amino ester, which is then cyclized to the desired lactam ring.
A plausible reaction sequence is as follows:
Reductive Amination: The ketone carbonyl group of the α-ketoester can undergo reductive amination with a primary amine (R-NH₂). This transformation can be catalyzed by imine reductases (IREDs) for an asymmetric approach or through standard chemical methods involving the formation of an imine intermediate followed by reduction. wikipedia.orgorganic-chemistry.org This step converts the α-keto group into a secondary amine, yielding an N-substituted α-amino ester.
Intramolecular Cyclization: The resulting α-amino ester possesses the necessary functionalities for cyclization into a pyrrolidinone (γ-lactam) ring. However, this typically requires the introduction of additional carbon atoms to form the five-membered ring. A multicomponent reaction (MCR) approach offers a more direct route. For instance, MCRs that form substituted pyrrolidinones often involve the reaction of an amine, an aldehyde, and a dienophile or an equivalent thereof. rgmcet.edu.in While not a direct application of the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound, researchgate.net specialized MCRs could potentially be designed to incorporate the α-ketoester scaffold into a pyrrolidinone product. For example, a reaction between the amino ester intermediate (from step 1) and an α,β-unsaturated carbonyl compound could lead to a Michael addition followed by intramolecular lactamization.
Enantioselective Transformations Involving this compound
The prochiral ketone center in this compound makes it an ideal substrate for enantioselective transformations, enabling the synthesis of chiral building blocks such as α-hydroxy esters.
Asymmetric Syntheses and Chiral Resolution
The primary method for the asymmetric synthesis of chiral derivatives from α-ketoesters is the enantioselective reduction of the ketone.
Biocatalytic Asymmetric Reduction: A highly effective method for producing enantiomerically pure α-hydroxy esters is through biocatalytic reduction. Enzymes such as carbonyl reductases, often found in microorganisms like baker's yeast or recombinant E. coli strains, can reduce the ketone with high stereoselectivity. researchgate.netbeilstein-journals.org For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate has been achieved with high yield and excellent enantiomeric excess (ee) using recombinant E. coli strains. researchgate.net This approach is favored for its mild reaction conditions and high selectivity.
Chiral Resolution: In cases where an asymmetric synthesis is not employed, a racemic mixture of the corresponding α-hydroxy ester can be separated into its constituent enantiomers. A common and effective method for this is chiral chromatography. For instance, the enantiomers of racemic ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate have been successfully separated using a chiral column (e.g., Chiralcel OD), allowing for the isolation of each enantiomer with high enantiopurity.
Chiral Catalysis in Downstream Applications
Once a chiral center is established from this compound, it can direct the stereochemistry of subsequent reactions. Furthermore, chiral catalysts can be employed to directly create new stereocenters in molecules derived from the starting ketoester.
The enantiomerically enriched α-hydroxy ester, synthesized as described above, is a valuable chiral building block. The stereocenter at the α-position can influence the stereochemical outcome of reactions at adjacent positions. For example, the hydroxyl group can direct metal-catalyzed reactions to a specific face of the molecule.
Alternatively, chiral catalysts can be used in reactions involving the enolate of the ketoester or its derivatives. For instance, the enantioselective α-arylation of carbonyl compounds has been achieved using copper(I) complexes with chiral bisoxazoline (Box) ligands. Such a strategy could be applied to derivatives of this compound to introduce a new stereocenter at the α-position with high enantiocontrol.
Strategies for Mitigating Competing Side Reactions
A key challenge in the chemistry of α-ketoesters is managing competing side reactions, with keto-enol tautomerization being a primary concern.
Control of Keto-Enol Tautomerization
This compound, like other carbonyl compounds with α-hydrogens (in the enolizable ester portion), can exist in equilibrium with its enol tautomer. While the α-keto group itself is non-enolizable, the ester can potentially form an enol. However, for β-ketoesters like ethyl acetoacetate, the equilibrium between the keto and enol forms is a well-studied phenomenon that provides insight into controlling this process. The position of this equilibrium is highly sensitive to the reaction environment, and controlling it is crucial for ensuring that reactions occur at the desired keto form. rgmcet.edu.in
Mechanism of Tautomerization:
Acid-Catalyzed: Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen. A weak base (like the solvent) can then remove the α-proton to form the enol.
Base-Catalyzed: In the presence of a base, the α-proton is removed first to generate a resonance-stabilized enolate ion. Subsequent protonation of the enolate on the oxygen atom yields the enol tautomer.
Strategies for Control: The primary strategy for controlling the keto-enol equilibrium is the careful selection of the solvent. The polarity and hydrogen-bonding capability of the solvent have a profound effect on the relative stability of the two tautomers. For simple β-ketoesters, non-polar solvents tend to favor the enol form, which is stabilized by an intramolecular hydrogen bond. Conversely, polar, protic solvents can disrupt this internal hydrogen bond and preferentially solvate the more polar keto form, shifting the equilibrium in its favor. rgmcet.edu.in
The table below, based on data for the analogous compound ethyl acetoacetate, illustrates the significant impact of the solvent on the keto-enol equilibrium.
| Solvent | Dielectric Constant (ε) | % Enol Form | % Keto Form |
| Gas Phase | 1 | 46 | 54 |
| Cyclohexane | 2.0 | 42 | 58 |
| Carbon Tetrachloride | 2.2 | 33 | 67 |
| Benzene (B151609) | 2.3 | 19 | 81 |
| Diethyl Ether | 4.3 | 12 | 88 |
| Chloroform | 4.8 | 8.1 | 91.9 |
| Ethanol | 24.6 | 7.7 | 92.3 |
| Acetone | 20.7 | 5.4 | 94.6 |
| Water | 80.1 | 0.4 | 99.6 |
By choosing a polar solvent like water or ethanol, chemists can ensure that the concentration of the enol tautomer is minimized, thereby preventing undesired side reactions that might originate from the nucleophilic character of the enol's α-carbon.
Prevention of Ester Hydrolysis
The ester functional group in this compound, like all esters, is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to yield the corresponding carboxylic acid (3-chlorophenylglyoxylic acid) and ethanol. The presence of the adjacent α-keto group can render the ester particularly prone to hydrolysis. nih.gov The prevention of this undesirable side reaction is critical for ensuring the stability of the compound during storage and in reaction media where the integrity of the ester group is required. Several strategies can be employed to mitigate or prevent ester hydrolysis.
Control of pH: Ester hydrolysis can be catalyzed by both acids and bases. carbodiimide.com Therefore, maintaining a neutral pH environment is a primary strategy for preventing hydrolysis. In acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. For this compound, it is crucial to avoid both strongly acidic and strongly basic conditions to minimize the rate of hydrolysis. Buffering the reaction or storage medium to a pH range of approximately 6-7 can significantly enhance the stability of the ester.
Minimization of Water Content: Since water is a reactant in the hydrolysis reaction, its exclusion from the environment of this compound is a key preventative measure. This can be achieved by using anhydrous (dry) solvents in reactions and storing the compound in a desiccated environment. researchgate.net The use of desiccants, such as silica gel or molecular sieves, in storage containers can absorb ambient moisture and protect the compound from hydrolysis. carbodiimide.com When handling the compound, exposure to atmospheric moisture should be minimized, for instance, by working under an inert atmosphere such as nitrogen or argon. carbodiimide.com
Use of Chemical Stabilizers: In some applications, the addition of chemical stabilizers can help to prevent hydrolysis. Carbodiimides, for example, can react with any carboxylic acid formed from hydrolysis, effectively removing it from the system and preventing it from catalyzing further hydrolysis. carbodiimide.com Another approach is the use of additives that can scavenge water from the medium.
Steric Hindrance: While not a method for preventing hydrolysis of the existing molecule, the principle of steric hindrance is relevant in the design of related, more stable compounds. Larger, bulkier groups near the ester functionality can physically obstruct the approach of a water molecule to the carbonyl carbon, thereby slowing the rate of hydrolysis. researchgate.net
Below is a table summarizing the key strategies for preventing the hydrolysis of this compound.
| Strategy | Mechanism of Prevention | Practical Implementation |
| pH Control | Avoidance of acid and base catalysis of the hydrolysis reaction. | Maintaining the solution pH between 6 and 7 using a suitable buffer system. |
| Water Exclusion | Limiting the availability of water, a key reactant in hydrolysis. | Use of anhydrous solvents, storage in desiccators, and handling under an inert atmosphere. carbodiimide.comresearchgate.net |
| Chemical Stabilizers | Scavenging of water or acidic byproducts that can catalyze hydrolysis. | Addition of agents like carbodiimides to the formulation. carbodiimide.com |
Optimization of Stoichiometric Control
In chemical reactions involving this compound, precise control of the stoichiometry—the quantitative relationship between reactants and products—is essential for maximizing the yield of the desired product, minimizing the formation of byproducts, and ensuring the complete consumption of a limiting reagent. The optimization of stoichiometric control is a fundamental aspect of process chemistry and is typically achieved through careful experimental design and analysis.
A common transformation of this compound is its reaction with a nucleophile in a nucleophilic acyl substitution reaction. libretexts.orgnih.gov A prime example is the amidation reaction, where an amine is reacted with the ester to form the corresponding amide. In such a reaction, the stoichiometry between the ester and the amine is a critical parameter.
Molar Ratio of Reactants: The molar ratio of the nucleophile (e.g., an amine) to this compound will directly influence the reaction outcome. To drive the reaction to completion, it is common practice to use a slight excess of one of the reactants. For instance, if the amine is more valuable or if any unreacted amine is difficult to remove from the product, a slight excess of this compound might be used. Conversely, if the ester is the limiting reagent, a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) is often employed to ensure its complete conversion. analis.com.my
Gradual Addition of Reagents: The order and rate of addition of reactants can also be a crucial factor in controlling stoichiometry and minimizing side reactions. For example, adding one reactant dropwise to a solution of the other can maintain a low concentration of the added reactant, which can be beneficial in preventing side reactions such as dimerization or polymerization.
Role of Catalysts and Additives: In many reactions, catalysts or additives are used to facilitate the transformation. The stoichiometry of these components relative to the reactants must also be carefully optimized. For instance, in an amidation reaction, a coupling agent might be used, and its molar ratio with respect to the ester and amine needs to be fine-tuned to achieve the best results. nih.gov
The table below illustrates a hypothetical optimization of the molar ratio of an amine to this compound in an amidation reaction.
| Molar Ratio (Amine : Ester) | Theoretical Yield of Amide (%) | Observed Yield of Amide (%) | Unreacted Ester (%) | Byproduct Formation (%) |
| 1.0 : 1.0 | 100 | 85 | 10 | 5 |
| 1.1 : 1.0 | 100 | 95 | <1 | 4 |
| 1.5 : 1.0 | 100 | 96 | <1 | 3 |
| 2.0 : 1.0 | 100 | 96 | <1 | 3 |
As can be seen from the table, increasing the molar ratio of the amine to the ester from 1.0 to 1.1 significantly increases the yield of the amide and reduces the amount of unreacted ester. Further increases in the amount of amine have a diminishing effect on the yield, suggesting that an optimal ratio is likely around 1.1 to 1.5 equivalents of the amine.
Kinetic Studies and Reaction Time Optimization
Kinetic studies are fundamental to understanding the rate at which a chemical reaction proceeds and the factors that influence this rate. For reactions involving this compound, kinetic analysis provides valuable insights into the reaction mechanism and allows for the optimization of reaction time to maximize productivity and minimize energy consumption. While specific kinetic data for reactions of this compound are not widely available in the public domain, the principles of chemical kinetics can be applied to understand and optimize its transformations.
Factors Influencing Reaction Rate: The rate of a reaction involving this compound can be influenced by several factors, including:
Concentration of Reactants: According to the law of mass action, the rate of a reaction is proportional to the concentration of the reactants raised to a certain power (the order of the reaction). Kinetic studies would aim to determine the reaction order with respect to this compound and any other reactants.
Temperature: The rate of most chemical reactions increases with temperature. The relationship between the rate constant and temperature is described by the Arrhenius equation. Kinetic studies at different temperatures would allow for the determination of the activation energy of the reaction, a key parameter for understanding its temperature sensitivity.
Solvent: The polarity and protic/aprotic nature of the solvent can significantly affect the rate of a reaction by influencing the stability of reactants, transition states, and products.
Catalyst: The presence of a catalyst can increase the rate of a reaction by providing an alternative reaction pathway with a lower activation energy.
Reaction Time Optimization: The optimal reaction time is the point at which the concentration of the desired product is maximized, and the formation of byproducts is minimized. This is often determined by monitoring the progress of the reaction over time using techniques such as chromatography (e.g., HPLC, GC) or spectroscopy (e.g., NMR, IR).
A hypothetical reaction progress curve for the conversion of this compound to a product is shown in the table below.
| Reaction Time (hours) | Concentration of this compound (M) | Concentration of Product (M) |
| 0 | 1.00 | 0.00 |
| 1 | 0.61 | 0.39 |
| 2 | 0.37 | 0.63 |
| 4 | 0.14 | 0.86 |
| 6 | 0.05 | 0.95 |
| 8 | 0.02 | 0.98 |
| 10 | <0.01 | >0.99 |
From this data, it can be concluded that the reaction is nearly complete after 8-10 hours. Continuing the reaction beyond this point would not significantly increase the yield of the product and would be an inefficient use of resources. Kinetic modeling of such data can provide a more precise determination of the optimal reaction time.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides profound insight into the molecular framework of a compound by mapping the chemical environments of its constituent atoms.
¹H NMR Analysis for Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For Ethyl 2-(3-chlorophenyl)-2-oxoacetate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons of the chlorophenyl ring.
The ethyl group protons typically present as a triplet and a quartet. The methyl protons (-CH₃) would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-), in turn, would be split into a quartet by the neighboring methyl protons.
The protons on the 3-chlorophenyl ring will show a more complex splitting pattern in the aromatic region of the spectrum. The substitution pattern will influence the chemical shifts and coupling constants of these protons. Protons ortho to the chloro and carbonyl groups will be the most deshielded and appear at a lower field.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| Ethyl -CH₃ | ~1.4 | Triplet (t) | ~7.1 |
| Ethyl -CH₂- | ~4.4 | Quartet (q) | ~7.1 |
| Aromatic Protons | 7.4 - 8.2 | Multiplet (m) | N/A |
¹³C NMR Analysis for Carbon Framework
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The spectrum is expected to show signals for the two carbonyl carbons (one from the ketone and one from the ester), the carbons of the ethyl group, and the six carbons of the 3-chlorophenyl ring. The carbonyl carbons are characteristically found at the downfield end of the spectrum. The carbon atom bonded to the chlorine atom will also exhibit a characteristic chemical shift.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Ethyl -CH₃ | ~14 |
| Ethyl -CH₂- | ~62 |
| Aromatic C-Cl | ~135 |
| Aromatic CH | 128 - 138 |
| Aromatic C-C=O | ~133 |
| C=O (Ketone) | ~185 |
| C=O (Ester) | ~163 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups of the ketone and the ester, as well as vibrations associated with the aromatic ring and the C-Cl bond.
The two carbonyl groups will likely exhibit strong absorption bands in the region of 1680-1750 cm⁻¹. The exact positions can help distinguish between the ketonic and ester carbonyls. The C-O stretching of the ester group will also be present. Aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching frequency, will also be key features of the spectrum.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1680 - 1700 | Strong |
| C=O (Ester) | 1735 - 1750 | Strong |
| C-O (Ester) | 1000 - 1300 | Strong |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | 3000 - 3100 | Medium to Weak |
| C-Cl | 600 - 800 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl ester group (-COOCH₂CH₃), or the chlorophenyl group. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M and M+2 peaks.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental formula of the compound, confirming that the measured mass is consistent with the chemical formula C₁₀H₉ClO₃. This technique is crucial for unambiguous identification and for distinguishing between compounds with the same nominal mass.
X-ray Diffraction Analysis for Solid-State Structure
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are fundamental in determining the crystal's stability, density, and physical properties. Common interactions include hydrogen bonds, van der Waals forces, and π-π stacking interactions.
Table 1: Examples of Intermolecular Interactions in Related Compounds
| Interaction Type | Description | Example from a Related Structure |
|---|---|---|
| C—H⋯O | A weak hydrogen bond between a carbon-bound hydrogen atom and an oxygen atom. | Observed connecting molecules of (E)-Ethyl-4-(4-chlorophenyl)-4-methoxy-2-oxo-3-butenoate into layers. nih.gov |
| H⋯H Contacts | Interactions between hydrogen atoms on adjacent molecules. | Often the largest contributor to the Hirshfeld surface in organic crystals. nih.gov |
Note: This table provides examples of interactions found in the crystal structures of related molecules to illustrate the concepts, as specific data for this compound is not available.
For example, in the structure of (E)-Ethyl-4-(4-chlorophenyl)-4-methoxy-2-oxo-3-butenoate, the dihedral angle between the chlorobenzene (B131634) ring and the plane of the ethyl ester residue is 54.10 (5)°. nih.gov This significant deviation from coplanarity is likely influenced by the demands of efficient crystal packing. nih.gov The conformation adopted by a molecule in the solid state is the one that best balances intramolecular steric effects with the stabilizing forces of intermolecular interactions within the crystal lattice.
Table 2: Illustrative Dihedral Angle in a Structurally Related Molecule
| Compound Name | Molecular Fragments | Measured Dihedral Angle (°) |
|---|
Note: The data in this table is for an analogous compound and serves to illustrate the concept of dihedral angles in this molecular class.
Purity Analysis Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying each component in a mixture. It is widely used to determine the purity of chemical compounds and to identify and quantify any impurities, including starting materials, byproducts, or degradation products.
A specific, validated HPLC method for the routine analysis of this compound has not been detailed in the surveyed literature. However, a typical method for a compound of this nature would likely involve Reverse-Phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase.
The development of such a method would involve optimizing several parameters to achieve good separation between the main compound and any potential impurities. A common approach for related aromatic compounds involves using a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) at a specific pH. pensoft.net
Table 3: Example of RP-HPLC Conditions for Analysis of a Related Chlorophenyl Compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV/VIS Detector at 225 nm |
Note: These conditions were used for the analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and serve as a representative example of a starting point for developing a method for this compound. pensoft.net
Validation of the HPLC method according to ICH guidelines would be necessary to ensure it is accurate, precise, reproducible, and specific for its intended purpose. pensoft.net
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust framework for calculating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate prediction of various molecular properties, including reactivity trends and the nature of chemical bonding.
Prediction of Reactivity Trends
DFT calculations can elucidate the reactivity of Ethyl 2-(3-chlorophenyl)-2-oxoacetate by examining its global and local reactivity descriptors. These descriptors are derived from the conceptual DFT framework and provide a quantitative measure of a molecule's susceptibility to chemical reactions.
| Reactivity Descriptor | Theoretical Significance | Predicted Trend for this compound |
| Chemical Hardness (η) | Resistance to change in electron distribution. | The presence of the electron-withdrawing chlorophenyl group and the α-keto-ester functionality is expected to result in a relatively high chemical hardness, indicating significant stability. |
| Electronic Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system. | A negative value is anticipated, reflecting the overall stability of the molecule. |
| Global Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | A higher electrophilicity index is expected, suggesting that the molecule can act as a good electrophile in reactions. |
Analysis of LUMO Localization
The Lowest Unoccupied Molecular Orbital (LUMO) is a key frontier molecular orbital that indicates the regions of a molecule most susceptible to nucleophilic attack. The localization of the LUMO provides a visual and quantitative guide to the electrophilic sites within this compound. Theoretical studies on similar aromatic ketoesters suggest that the LUMO is likely to be distributed over the π-system of the chlorophenyl ring and the adjacent carbonyl groups. This delocalization indicates that these are the primary sites for accepting electrons in a chemical reaction.
Molecular Electrostatic Potential (MEP) Surface Calculations
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different electrostatic potential values.
Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these regions are expected to be localized on the oxygen atoms of the carbonyl groups.
Blue Regions: Represent areas of positive electrostatic potential, indicating sites for nucleophilic attack. These are likely to be found around the hydrogen atoms and potentially on the carbon atoms of the carbonyl groups.
Green Regions: Denote areas of neutral potential.
The MEP surface provides a clear and intuitive picture of the molecule's reactive sites.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the LUMO of reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
| Molecular Orbital | Description | Expected Localization |
| HOMO | The outermost orbital containing electrons, representing the ability to donate electrons. | Likely localized on the chlorophenyl ring, indicating its potential to act as an electron donor in certain reactions. |
| LUMO | The innermost orbital without electrons, signifying the ability to accept electrons. | Expected to be distributed over the carbonyl groups and the aromatic ring, highlighting the electrophilic nature of these sites. |
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates, it provides a detailed picture of how molecules pack together.
Analysis of O···π-hole Tetrel Bonding Interactions
In the context of this compound, Hirshfeld surface analysis can be employed to investigate various non-covalent interactions, including the potential for O···π-hole tetrel bonding. A tetrel bond is a non-covalent interaction involving a Group 14 element (like carbon) acting as a Lewis acid. A π-hole is a region of positive electrostatic potential located perpendicular to a portion of a molecular framework.
Contribution to Crystal Packing
The arrangement of molecules in a solid-state crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. While a specific crystal structure for this compound is not detailed in the provided references, analysis of closely related compounds, such as other aryl oxoacetates and chlorophenyl derivatives, allows for a well-grounded prediction of the forces driving its crystal packing.
The primary interactions expected to stabilize the crystal structure include:
C—H⋯O Hydrogen Bonds: These are ubiquitous in organic crystals and would involve hydrogen atoms from the phenyl ring and the ethyl group acting as donors, with the keto and ester oxygen atoms acting as acceptors. These interactions are crucial in forming molecular chains and layers. nih.govnih.govresearchgate.net
π-Stacking Interactions: The presence of the 3-chlorophenyl ring suggests the likelihood of slipped π-stacking interactions between adjacent aromatic rings, contributing to the cohesion of the crystal lattice. nih.gov
Halogen Interactions: The chlorine atom on the phenyl ring can participate in C—H⋯Cl contacts, further linking molecules together.
Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts. For analogous molecules, this analysis reveals that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions are the most significant contributors to the crystal packing. nih.gov The interplay of these forces dictates the final three-dimensional arrangement of the molecules in the solid state.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to define atoms, chemical bonds, and molecular structure. amercrystalassn.orge-bookshelf.de This approach allows for the characterization of chemical bonds based on the topological properties of the electron density at specific points called bond critical points (BCPs).
In the context of this compound, QTAIM analysis would be employed to:
Characterize Covalent Bonds: By locating the BCPs between bonded atoms, one can analyze the values of the electron density (ρ) and its Laplacian (∇²ρ) at these points. A negative Laplacian (∇²ρ < 0) is characteristic of shared-shell interactions, typical of covalent bonds.
Identify and Quantify Non-Covalent Interactions: QTAIM is particularly powerful for studying weaker interactions, such as hydrogen bonds and other stabilizing forces. For instance, in studies of related ethyl 2-triazolyl-2-oxoacetate derivatives, QTAIM has been used to identify and characterize unconventional O⋯π-hole tetrel bonding interactions, which are crucial for the formation of self-assembled dimers in the solid state. rsc.org
Define Atomic Properties: The theory allows the partitioning of molecular space into atomic basins, enabling the calculation of various atomic properties, such as atomic charges and energies, which provide insight into the electronic basis of a molecule's reactivity and interactions. wiley-vch.de
The key parameters derived from a QTAIM analysis are summarized in the table below.
| QTAIM Parameter | Significance |
|---|---|
| Electron Density (ρ) at BCP | Indicates the strength of the bond; higher values suggest stronger bonds. |
| Laplacian of Electron Density (∇²ρ) at BCP | Distinguishes between shared-shell (∇²ρ < 0, covalent) and closed-shell (∇²ρ > 0, ionic, hydrogen bonds, van der Waals) interactions. |
| Total Energy Density (H(r)) at BCP | Negative values at the BCP indicate a degree of covalent character in the interaction. |
| Delocalization Index (δ(A,B)) | Measures the number of electrons shared between two atomic basins (A and B), providing a quantitative measure of bond order. muni.cz |
Non-Covalent Interaction (NCI) Plot Index Analysis
The Non-Covalent Interaction (NCI) plot is a visualization technique used to identify and characterize non-covalent interactions in real space. nih.gov It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). nih.gov NCI analysis generates 3D isosurfaces that highlight regions of space involved in various types of interactions.
The key features of an NCI plot are:
Isosurface Location: The surfaces appear in regions where non-covalent interactions occur, such as between molecules or between different parts of the same molecule.
Isosurface Color: The surfaces are colored based on the value of the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the electron density. This color-coding allows for the differentiation of interaction types:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weaker, attractive van der Waals interactions.
Red surfaces signify repulsive interactions, such as steric clashes. jussieu.fr
For this compound, NCI plot analysis would reveal a detailed picture of both intramolecular and intermolecular interactions. Intramolecularly, it could highlight potential steric strain or stabilizing interactions between the substituted phenyl ring and the ethyl oxoacetate moiety. Intermolecularly, it would visually confirm the presence of the hydrogen bonds, π-stacking, and other van der Waals contacts that contribute to the crystal packing discussed previously. researchgate.net
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This technique is fundamental in drug discovery for predicting how a compound might interact with a biological target.
Molecular docking simulations of this compound against various biological targets would predict its binding mode within the receptor's active site. Studies on structurally similar compounds, such as other ethyl acetate (B1210297) derivatives, have shown effectiveness against targets like cyclooxygenase (COX) enzymes. nih.govmdpi.com
A typical docking study would reveal:
Binding Pose: The most stable 3D orientation of the ligand within the active site.
Key Interactions: The specific amino acid residues that interact with the ligand. For this compound, these interactions would likely include:
Hydrogen Bonds: The ester and keto oxygens are prime candidates for forming hydrogen bonds with residues like Arginine and Tyrosine. mdpi.com
Hydrophobic Interactions: The 3-chlorophenyl ring would likely engage in hydrophobic interactions with nonpolar residues in the active site.
Halogen Bonds: The chlorine atom could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.
These predicted interactions provide a rational basis for a compound's potential biological activity and can guide further structural modifications to enhance binding. chula.ac.th
Beyond predicting the binding pose, docking algorithms provide a scoring function to estimate the binding affinity—the strength of the interaction between the ligand and the target. This score is typically expressed in units of energy (e.g., kcal/mol), with lower (more negative) values indicating stronger binding.
| Prediction Method | Description | Typical Output |
|---|---|---|
| Docking Score | An empirical or force-field-based score calculated by the docking software to rank different poses and ligands. | Binding energy (e.g., -5 to -12 kcal/mol). mdpi.com |
| Machine Learning Models | Regression-based approaches trained on large datasets of known drug-target affinities (e.g., KIBA, Davis) to predict binding scores for new compounds. nih.gov | Predicted affinity scores (e.g., pKd, KIBA score). nih.gov |
| Network-Based Approaches | Methods that use heterogeneous networks of drugs, targets, and diseases to infer the likelihood and strength of new interactions. nih.gov | Interaction probability or predicted affinity score. |
These predictions are crucial for prioritizing compounds in virtual screening campaigns. While specific affinity predictions for this compound are not available, the methodologies exist to compute these values once a biological target is chosen.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing for the observation of conformational changes and the stability of molecular complexes.
In the study of this compound, MD simulations would typically be performed after a molecular docking study to:
Assess the Stability of the Docked Pose: By running a simulation of the protein-ligand complex in a simulated physiological environment (including water and ions), researchers can determine if the predicted binding pose is stable over time (e.g., over nanoseconds). scispace.com
Analyze Dynamic Interactions: MD simulations reveal how the interactions between the ligand and protein fluctuate. This can highlight key interactions that are persistent and therefore most important for binding.
Refine Binding Free Energy Calculations: The snapshots from an MD trajectory can be used in more rigorous (and computationally expensive) methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding free energy than the docking score alone.
A key output of an MD simulation is the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over time. A stable, low RMSD for the ligand suggests that it remains securely in the binding pocket, validating the docking result. scispace.com
Applications in Advanced Organic Synthesis
Building Block for Complex Molecule Synthesis
The structure of Ethyl 2-(3-chlorophenyl)-2-oxoacetate makes it an ideal starting point for constructing intricate molecular frameworks. The α-ketoester moiety can undergo various transformations, including condensation, cyclization, and addition reactions. For instance, α-ketoesters are known to participate in multi-component reactions and cycloadditions to form highly substituted heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. acs.org The presence of the 3-chlorophenyl group also offers a site for cross-coupling reactions, further increasing its synthetic utility.
Intermediate in Pharmaceutical Synthesis
The synthesis of pharmaceutical drugs often involves multi-step processes where specific intermediates are crucial for building the final active molecule. This compound and its structural isomers serve as important intermediates in this regard.
While this compound itself is not a widely documented direct precursor in the synthesis of the antiemetic drug Aprepitant, the synthesis of Aprepitant and related NK-1 receptor antagonists relies on complex morpholine (B109124) backbones. The general class of substituted phenylglyoxylates is valuable for creating the specific stereocenters and structural motifs required for such drugs. The synthesis of these complex pharmaceuticals often involves building blocks that can introduce aryl groups and versatile handles for further chemical modification, a role that molecules like this compound are well-suited for.
The broader class of aryl glyoxylates, to which this compound belongs, is instrumental in the development of various bioactive compounds. Their reactivity allows for the synthesis of diverse molecular scaffolds that can be tested for different biological activities. Research has shown that related compounds are used in creating molecules with potential therapeutic applications.
Examples of Bioactive Compounds from Related Precursors:
| Compound Class | Synthetic Reaction Type | Potential Therapeutic Area |
|---|---|---|
| Heterocycles | Condensation/Cyclization | Antitumor, Antiviral, Antibacterial acs.org |
| Optically Active Tertiary Alcohols | Asymmetric Aldol (B89426) Reaction | General Pharmaceutical Synthesis sumitomo-chem.co.jp |
Applications in Agrochemical Development
In the field of agrochemicals, which includes herbicides, insecticides, and fungicides, the development of novel active ingredients is critical. Heterocyclic compounds form the basis of many modern agrochemicals. acs.org Molecules like this compound serve as valuable starting materials for synthesizing these complex heterocyclic systems. For example, the related compound ethyl phenylglyoxylate (B1224774) is used as a precursor in the synthesis of picarbutrazox, a fungicide. scribd.com The synthetic pathways often involve the reaction of the ketoester with other molecules to build the core structure of the potential agrochemical. The chlorine atom on the phenyl ring can enhance the biological activity and environmental persistence of the final product.
Investigation in Polymer Chemistry and Materials Science
The application of this compound extends to polymer chemistry. The general class of α-ketoesters has been investigated for its utility as photoinitiators in radical polymerization processes. acs.orgfigshare.comtuwien.atdocumentsdelivered.com Upon exposure to UV light, these molecules can generate radicals that initiate the polymerization of monomers like (meth)acrylates. acs.orgfigshare.comtuwien.at This technology is crucial for applications such as coatings, 3D printing, and food packaging. tuwien.at While aromatic ketones are common photoinitiators, there is growing interest in developing new variants. figshare.com The photoreactivity of compounds like ethyl phenylglyoxylate, where the excited carbonyl group can initiate radical reactions, is a key characteristic for this application. medchemexpress.commedchemexpress.com
Role in Reaction Mechanism Studies
The dual functionality of α-ketoesters like this compound makes them interesting subjects for mechanistic studies in organic chemistry. Their reactions can often proceed through multiple competing pathways, and studying these reactions helps chemists understand fundamental principles of reactivity and selectivity. The electronic effects of the 3-chloro substituent on the phenyl ring can influence reaction rates and the stability of intermediates, providing valuable data for computational and experimental studies aimed at elucidating complex reaction mechanisms. sumitomo-chem.co.jp
Biological Activity and Structure Activity Relationship Sar Studies
Antimicrobial Activity Studies
There is no available research data on the antimicrobial properties of Ethyl 2-(3-chlorophenyl)-2-oxoacetate.
Antibacterial Activity
No studies were identified that investigated the efficacy of this compound against any bacterial strains.
Antifungal Activity
No studies were identified that investigated the efficacy of this compound against any fungal species.
Anthelmintic Activity
There are no published findings on the anthelmintic activity of this compound.
Cytotoxic Activity and Anticancer Potential
No research could be located regarding the cytotoxic effects or anticancer potential of this compound.
Activity against Human Cancer Cell Lines (e.g., HCT-116, MCF-7, HeLa)
Data on the in vitro activity of this compound against human cancer cell lines, including HCT-116, MCF-7, and HeLa, is not available in the scientific literature.
Enzyme Inhibition Studies
There are no published studies investigating the potential of this compound to inhibit any enzymes.
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The search results indicate a significant lack of published research specifically investigating the Acetylcholinesterase (AChE), Lipoxygenase (LOX), Phospholipase A2 (PLA2), or SHP2 protein inhibitory activities of this compound. Furthermore, no studies detailing its binding affinity to lipid membranes, proteins, or its specific interactions as a Cannabinoid Receptor Type 1 (CB1R) ligand were found.
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Influence of Structural Modifications on Biological Activity
The biological activity of a compound is intrinsically linked to its chemical structure. Modifications to the molecular scaffold, even minor ones, can lead to significant changes in potency, selectivity, and pharmacokinetic properties. In the context of ethyl phenylglyoxylate (B1224774) derivatives, such as this compound, the nature and position of substituents on the phenyl ring are critical determinants of their biological profile. This section explores the structure-activity relationships (SAR) of this class of compounds, with a focus on halogen substitution and the positioning of these substituents.
Impact of Halogen Substitution (e.g., Fluoro vs. Chloro)
Halogen atoms are frequently incorporated into bioactive molecules to modulate their physicochemical properties and enhance their biological activity. The introduction of a halogen, such as fluorine or chlorine, can influence factors like lipophilicity, metabolic stability, and binding interactions with biological targets. While direct comparative studies on the biological activity of Ethyl 2-(3-fluorophenyl)-2-oxoacetate versus this compound are not extensively documented in publicly available research, general principles of medicinal chemistry and findings from related compound series allow for an informed discussion on the potential impacts.
Halogenation can significantly impact the antimicrobial activity of compounds. The nature of the halogen atom can influence the degree of activity. For instance, in some classes of compounds, brominated analogs have shown a substantial increase in antibacterial activity against certain strains compared to their non-halogenated counterparts. This suggests that the specific halogen can play a crucial role in the compound's mechanism of action.
In the context of other bioactive molecules, the substitution of a hydrogen atom with a halogen can lead to altered biological effects. For example, in a series of 1-benzyl-5-aryltetrazole P2X7 antagonists, the type and position of halogen substitution on the phenyl ring were found to be important for activity. Similarly, for certain quinazoline-based enzyme inhibitors, the presence and nature of a halogen substituent on a phenyl ring can influence the inhibitory potency.
Hypothetical Comparative Activity of Halogenated Ethyl Phenylglyoxylates
| Compound | Halogen Substituent | Target | Biological Activity (IC₅₀, µM) |
|---|---|---|---|
| Ethyl 2-(3-fluorophenyl)-2-oxoacetate | Fluoro | Hypothetical Enzyme A | 15.2 |
| This compound | Chloro | Hypothetical Enzyme A | 8.5 |
The rationale behind such a trend would be that the increasing size and polarizability of the halogen atom (from fluorine to bromine) could lead to more favorable interactions with a hydrophobic pocket in the target protein, thereby enhancing binding affinity and biological activity.
Effect of Substituent Position on Phenyl Ring
For instance, studies on other classes of compounds have demonstrated the critical nature of substituent positioning. In a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was found that fluoro substitution at the ortho position of a phenyl ring was crucial for inhibiting the transcriptional activity of HIF-1, with meta and para substitutions being less effective. This highlights that a subtle change in the location of a substituent can lead to a significant difference in biological outcome.
The position of a substituent can also affect the molecule's susceptibility to metabolism. An ortho-substituted compound, for example, might be more sterically hindered, leading to a different metabolic profile compared to its meta or para isomers.
To visualize the potential impact of the chloro substituent's position on the phenyl ring of ethyl phenylglyoxylate, the following hypothetical data table is provided. This table is intended to illustrate the principle that substituent position can significantly modulate biological activity.
Hypothetical Activity of Chloro-substituted Ethyl Phenylglyoxylate Isomers
| Compound | Substituent Position | Target | Biological Activity (IC₅₀, µM) |
|---|---|---|---|
| Ethyl 2-(2-chlorophenyl)-2-oxoacetate | ortho | Hypothetical Receptor B | 22.8 |
| This compound | meta | Hypothetical Receptor B | 10.3 |
In this illustrative example, the meta-substituted compound exhibits the highest potency. This could be rationalized by a model where the binding site of the hypothetical receptor has a specific pocket that can accommodate the chloro group in the meta position, leading to an optimal binding interaction. In contrast, the ortho and para positions might result in steric clashes or less favorable electronic interactions, leading to reduced activity. For example, in a series of ethyl 2-aryl-5-(2-furyl)-4-oxazoleacetates, the 4-chlorophenyl (para) derivative was identified as a potent hypolipidemic agent, underscoring the importance of substituent placement for a desired biological effect.
Future Directions and Emerging Research Areas
Development of Novel Derivatives with Enhanced Bioactivity
The core structure of Ethyl 2-(3-chlorophenyl)-2-oxoacetate is a prime candidate for derivatization to enhance its biological activity. The α-keto ester functional group and the substituted phenyl ring are key sites for chemical modification. Future research will likely focus on creating libraries of new compounds by introducing a variety of substituents to explore structure-activity relationships (SAR).
Potential modifications could include:
Alterations to the Phenyl Ring: Introducing different substituents (e.g., hydroxyl, methoxy, or other halogen atoms) at various positions on the phenyl ring could modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced interactions with biological targets.
Modification of the Ester Group: Replacing the ethyl ester with other alkyl or aryl groups can influence the compound's lipophilicity and metabolic stability.
Reactions at the Ketone Group: The ketone can be converted into other functional groups, such as hydrazones or thiosemicarbazones, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. For instance, derivatives of ethyl acetoacetate phenylhydrazone have been explored for their antiplatelet activity. nih.gov
Research in this area will aim to identify derivatives with potent and selective activity against various diseases. High-throughput screening of these new compounds against a panel of biological targets will be crucial in identifying promising lead candidates for further development.
Table 1: Hypothetical Bioactivity of Novel this compound Derivatives
| Derivative | Modification | Target Pathway | Observed Activity (IC50) |
| Compound A | 4-hydroxy substitution on phenyl ring | Cyclooxygenase (COX) | 5.2 µM |
| Compound B | Isopropyl ester | Platelet Aggregation (ADP induced) | 10.8 µM |
| Compound C | Hydrazone formation at keto group | Bacterial DNA gyrase | 2.5 µM |
| Compound D | 2,4-dichloro substitution on phenyl ring | Tumor Necrosis Factor (TNF-α) | 7.1 µM |
Exploration of New Synthetic Pathways and Catalytic Systems
While established methods for synthesizing α-keto esters exist, future research will focus on developing more efficient, sustainable, and scalable synthetic routes to this compound and its derivatives. mdpi.com Key areas of exploration include:
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing trend in chemical synthesis. derpharmachemica.com Future work may involve developing solvent-free reactions or using aqueous reaction media.
Novel Catalytic Systems: The development of new catalysts, such as transition-metal complexes or organocatalysts, could improve the yield, selectivity, and reaction times for the synthesis of these compounds. organic-chemistry.orgorganic-chemistry.org For example, palladium- or cobalt-catalyzed carbonylation of aryl halides is a powerful method for forming α-keto esters. mdpi.com
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of this compound could streamline its production.
Electrochemical Synthesis: Anodic oxidation of aryl methyl ketones has emerged as a sustainable method to produce α-keto acid esters, offering an atom-economical alternative to traditional methods. mdpi.com
Table 2: Comparison of Synthetic Methods for α-Keto Esters
| Method | Catalyst/Reagent | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Ethyl oxalyl chloride, AlCl₃ | Well-established, good yields | Use of stoichiometric Lewis acid, generation of HCl |
| Oxidation of Aryl Methyl Ketones | Potassium iodide, electrochemical methods | Sustainable, atom-economical | Substrate-specific, potential for over-oxidation |
| Metal-Catalyzed Bicarbonylation | Palladium or Cobalt catalyst, CO | High selectivity, broad substrate scope | Use of toxic CO gas, high pressure may be needed |
| Iodine-Mediated Oxidative Esterification | Iodine, Potassium xanthates | Metal-free, mild conditions | Use of stoichiometric iodine |
Advanced Computational Modeling for Drug Design and Discovery
Computational tools are becoming indispensable in modern drug discovery. For this compound, in silico methods can accelerate the design and development of new drug candidates.
Molecular Docking: This technique can be used to predict the binding orientation of derivatives within the active site of a biological target. researchgate.net This information can guide the design of new molecules with improved binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles and low toxicity. mdpi.com This can help to reduce the failure rate of drug candidates in later stages of development.
By integrating these computational approaches, researchers can prioritize the synthesis of the most promising derivatives, saving time and resources. prismbiolab.com
Applications in Chemical Biology and Material Science
The unique chemical properties of this compound make it a valuable tool in chemical biology and a potential building block for new materials.
Chemical Probes: The α-keto ester moiety can react with specific amino acid residues in proteins, making it a useful scaffold for designing chemical probes to study protein function. These probes can be used to identify new drug targets or to elucidate biological pathways.
Polymer Synthesis: The reactive nature of this compound allows for its incorporation into polymer chains. solubilityofthings.com This could lead to the development of new materials with tailored properties, such as biodegradability, thermal stability, or specific biological activities.
Bioconjugation: The compound can be used as a linker molecule to attach different chemical entities, such as fluorescent dyes or drug molecules, to biomolecules like proteins or antibodies.
Future research in these areas will expand the utility of this compound beyond its direct therapeutic applications.
Investigations into Pharmacokinetic and Pharmacodynamic Profiles
For any derivative of this compound to be considered a viable drug candidate, a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential.
Pharmacokinetics (PK): This involves studying how the body affects the drug, including its absorption, distribution, metabolism, and excretion (ADME). Future studies will need to assess the oral bioavailability, plasma protein binding, metabolic pathways, and clearance rates of new derivatives.
Pharmacodynamics (PD): This focuses on what the drug does to the body, including its mechanism of action and the relationship between drug concentration and effect. Researchers will need to identify the specific molecular targets of active derivatives and characterize their effects on cellular and physiological processes.
These investigations will be critical for establishing a clear understanding of the therapeutic potential and safety profile of new compounds derived from this compound.
Conclusion
Summary of Key Research Contributions
Ethyl 2-(3-chlorophenyl)-2-oxoacetate has emerged as a valuable and versatile intermediate in organic synthesis. Research has primarily focused on its efficient preparation, leveraging well-established reactions like the Friedel-Crafts acylation, which allows for the direct introduction of the 3-chlorophenyl-α-keto ester moiety. The compound's reactivity, characterized by the dual functionality of the ketone and ester groups, has been explored in various transformations, enabling the synthesis of more complex molecular architectures. While specific, large-scale industrial applications are not widely documented, its utility as a precursor in the laboratory-scale synthesis of heterocyclic compounds and other functionalized molecules is a recurring theme in the available literature. The spectroscopic and physical characterization of this compound is established, providing a solid foundation for its identification and use in further research endeavors.
Outlook for this compound in Academic and Industrial Research
The future research landscape for this compound appears promising, with potential avenues in several key areas. In medicinal chemistry, its role as a scaffold for the synthesis of novel bioactive molecules warrants deeper investigation. The 3-chlorophenyl group is a common feature in many pharmaceuticals, and the α-keto ester functionality provides a reactive handle for the introduction of diverse pharmacophores. Further exploration of its derivatives could lead to the discovery of new therapeutic agents.
In the agrochemical sector, the structural motifs present in this compound are relevant to the design of new pesticides and herbicides. Systematic derivatization and biological screening of compounds synthesized from this intermediate could yield novel crop protection agents.
From a material science perspective, the incorporation of this molecule into polymeric structures or its use in the synthesis of functional organic materials remains a largely unexplored area. Its aromatic and reactive nature could be exploited to develop materials with specific optical, electronic, or thermal properties. The continued development of more efficient and sustainable synthetic methodologies for its production will further enhance its accessibility and broaden its applicability in both academic and industrial research settings.
Q & A
Q. What are the established synthetic routes for Ethyl 2-(3-chlorophenyl)-2-oxoacetate, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via condensation reactions. A common method involves reacting 3-chloroaniline with ethyl 2-chloro-2-oxoacetate in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature . Optimization strategies include:
- Stoichiometric control : Ensuring a 1:1 molar ratio of reactants to minimize side products.
- Temperature modulation : Maintaining low temperatures during exothermic steps to prevent decomposition.
- Purification : Recrystallization from methanol or ethanol to isolate the product .
Yield improvements (e.g., ~78% reported in analogous syntheses) can be achieved by monitoring reaction progress via TLC and adjusting reaction times .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to confirm the ester carbonyl (δ ~165-170 ppm) and aromatic proton signals (δ ~7.0-7.5 ppm) .
- LC-MS : To verify molecular weight (e.g., [M+H] at m/z 227.04 for CHClO) and detect impurities .
- IR spectroscopy : Strong absorption bands for ester C=O (~1740 cm) and ketone C=O (~1680 cm) . Cross-referencing with literature data ensures structural accuracy.
Q. What are the common challenges in scaling up the synthesis of this compound, and what strategies mitigate these issues?
Challenges include:
- Exothermic reactions : Use jacketed reactors for temperature control during reagent addition.
- Purification at scale : Replace column chromatography with recrystallization or distillation.
- Byproduct formation : Optimize stoichiometry and reaction time to minimize side reactions .
Advanced Research Questions
Q. How does the position of the chlorine substituent on the phenyl ring influence the reactivity and biological activity of this compound compared to its ortho and para isomers?
The meta-chloro substituent affects electronic and steric properties:
- Electronic effects : The electron-withdrawing Cl group increases the electrophilicity of the ketone, enhancing reactivity in nucleophilic additions .
- Steric hindrance : Meta substitution reduces steric crowding compared to ortho, improving accessibility for reactions like Suzuki couplings.
- Biological activity : Meta derivatives may exhibit distinct binding affinities to biological targets (e.g., enzymes) compared to para isomers due to altered molecular geometry .
Q. What methodologies are employed to investigate the metabolic stability and degradation pathways of this compound in pharmacokinetic studies?
Advanced approaches include:
Q. How can computational chemistry tools predict the interaction mechanisms between this compound and biological targets?
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify reactive sites (e.g., electrophilic ketone) .
- Molecular docking : Simulates binding modes with enzymes (e.g., cytochrome P450) to predict metabolic sites .
- MD simulations : Evaluates stability of ligand-target complexes over time to prioritize derivatives for synthesis .
Q. When encountering discrepancies in spectroscopic data (e.g., unexpected NMR shifts), what systematic approaches should researchers take to identify and resolve these anomalies?
Q. What strategies are effective for functionalizing this compound to synthesize novel derivatives with enhanced bioactivity?
- Nucleophilic substitution : Replace the chloro group with amines or thiols under basic conditions .
- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the phenyl ring .
- Reductive amination : Convert the ketone to an amine for improved solubility and target engagement .
Data Contradiction and Troubleshooting
Q. How should researchers address conflicting reports on the cytotoxicity of this compound in different cell lines?
- Standardize assays : Use identical cell lines, passage numbers, and assay conditions (e.g., MTT vs. ATP luminescence).
- Control for impurities : Ensure high purity (>95% by HPLC) to exclude confounding effects from byproducts .
- Mechanistic studies : Perform transcriptomic or proteomic profiling to identify cell-specific pathways affected by the compound .
Q. What analytical methods are recommended for quantifying trace impurities in this compound during API (Active Pharmaceutical Ingredient) synthesis?
- UPLC-PDA : Ultra-performance liquid chromatography with photodiode array detection for resolving co-eluting impurities.
- Q-TOF-MS : High-resolution mass spectrometry to identify unknown contaminants at ppm levels .
- ICH guidelines : Follow Q3A(R2) limits for residual solvents and elemental impurities (e.g., <0.1% for any single unknown) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
